NO Production Inhibitory Potency: Panaxcerol B vs. Panaxcerol A, C, and D in LPS-Stimulated RAW264.7 Macrophages
In the sole published head-to-head comparison of all four Panax ginseng glycosyl glycerides, Panaxcerol B (Compound 2) displayed an IC50 of 59.4 ± 6.8 μM for NO production inhibition in LPS-stimulated RAW264.7 cells, placing it between the slightly less potent Panaxcerol A (Compound 1: IC50 63.8 ± 6.4 μM) and the markedly more potent diacyl species Panaxcerol C (Compound 3: IC50 7.7 ± 0.6 μM) and Panaxcerol D (Compound 4: IC50 8.0 ± 0.9 μM) [1]. The ~7.7-fold potency gap between monoacyl Panaxcerol B and its diacyl counterparts is directly attributable to the absence of a second fatty acid chain at the sn-2 position, establishing a clear structure-activity relationship [1].
| Evidence Dimension | IC50 for inhibition of NO production |
|---|---|
| Target Compound Data | 59.4 ± 6.8 μM (Panaxcerol B, MGMG, monoacyl) |
| Comparator Or Baseline | Panaxcerol A: 63.8 ± 6.4 μM; Panaxcerol C: 7.7 ± 0.6 μM (MGDG, diacyl); Panaxcerol D: 8.0 ± 0.9 μM (MGDG, diacyl) |
| Quantified Difference | Panaxcerol B is 7.7-fold less potent than Panaxcerol C and 7.4-fold less potent than Panaxcerol D; 1.07-fold more potent than Panaxcerol A |
| Conditions | LPS-stimulated RAW264.7 murine macrophage cells; in vitro NO production assay |
Why This Matters
For researchers requiring moderate, titratable NO inhibition without the potency-driven cytotoxicity risks of diacyl analogs, Panaxcerol B provides a quantifiable middle ground that is absent from both more potent (C, D) and less potent (A) family members.
- [1] Cha BJ, Park JH, Shrestha S, Baek NI, Lee SM, Lee TH, Kim J, Kim GS, Kim SY, Lee DY. Glycosyl glycerides from hydroponic Panax ginseng inhibited NO production in lipopolysaccharide-stimulated RAW264.7 cells. J Ginseng Res. 2015 Apr;39(2):162-168. doi: 10.1016/j.jgr.2014.11.002. View Source
